N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-3-4-7-14-18(15,16)9-6-5-8(12)10(13)11(9)17-2/h5-6,14H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTMKXQAKWTUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products with substituted nucleophiles replacing the chlorine atoms.
Oxidation Reactions: Products with hydroxyl or carbonyl groups replacing the methoxy group.
Reduction Reactions: Products with amine groups replacing the sulfonamide group.
Scientific Research Applications
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor. It can be used to study the inhibition of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic effects. It may have applications in the development of new drugs for treating bacterial infections or inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of sulfonamide-sensitive enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their normal reactions, leading to a decrease in the production of essential metabolites. The pathways involved in this inhibition include the disruption of folate synthesis in bacteria, which is crucial for their growth and replication.
Comparison with Similar Compounds
Key Observations :
- Functional Groups : The sulfonamide group in this compound introduces strong hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides), contrasting with the basic primary amine groups (pKa ~9–10) in benzylamine derivatives .
- Substituent Effects : The dichloro and methoxy substituents on the benzene ring enhance electrophilic substitution resistance and alter electronic distribution compared to methyl groups in benzylamines.
Physicochemical Properties
| Property | This compound | 2-Methylbenzylamine | 3-Methylbenzylamine |
|---|---|---|---|
| Boiling Point | Not reported | 196–197°C | 202–205°C |
| Density | Not reported | 0.97 g/cm³ | 0.966 g/cm³ |
| Molecular Weight | 312.205 | 121.17 | 121.17 |
Key Observations :
- The higher molecular weight of this compound reflects its complex substitution pattern and larger substituents (e.g., sulfonamide, N-butyl).
- Benzylamine derivatives exhibit lower boiling points and densities due to simpler structures and absence of heavy atoms (e.g., Cl, S) .
Biological Activity
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by its sulfonamide functional group, which is known for its ability to inhibit various enzymes. The presence of chlorine and methoxy groups on the benzene ring contributes to its biological activity by modifying the electronic properties of the molecule.
The primary mechanism of action involves the inhibition of sulfonamide-sensitive enzymes. This compound binds to the active sites of these enzymes, preventing them from catalyzing their normal reactions. This inhibition disrupts critical metabolic pathways, such as folate synthesis in bacteria, which is essential for their growth and replication.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. It demonstrates significant inhibitory effects against various bacterial strains. For example, in a study evaluating antimicrobial activity, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 6.63 mg/mL to 6.72 mg/mL against Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Recent studies have explored the potential anticancer properties of compounds related to this compound. For instance, benzenesulfonamide-bearing imidazole derivatives were synthesized and tested against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and IGR39 (malignant melanoma). These derivatives exhibited notable cytotoxicity with half-maximal effective concentrations (EC50) indicating promising therapeutic potential .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- In a study involving benzenesulfonamide derivatives, compounds containing 3,4-dichlorosubstituents showed enhanced cytotoxic effects against MDA-MB-231 cells compared to control groups. The clonogenic assay demonstrated a significant reduction in colony formation ability when treated with these compounds .
-
Enzyme Inhibition Studies :
- Research has indicated that this compound can effectively inhibit specific sulfonamide-sensitive enzymes involved in bacterial metabolism. This inhibition was confirmed through enzyme assays demonstrating decreased activity in treated samples compared to untreated controls.
Data Summary Table
Q & A
Q. What are the critical steps in synthesizing N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide with high purity?
Methodological Answer: Synthesis typically involves coupling a substituted aniline (e.g., 2-methoxy-N-butyl-aniline) with 3,4-dichlorobenzenesulfonyl chloride under basic conditions. Key steps include:
- Reagent Selection : Use triethylamine or pyridine to neutralize HCl byproducts during sulfonamide bond formation .
- Temperature Control : Maintain 0–5°C during initial coupling to minimize side reactions (e.g., oxidation of the amino group) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water to isolate the product .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling | 3,4-Dichlorobenzenesulfonyl chloride, Et₃N, THF, 0°C → RT, 12h | 65–75 | ≥95% |
Q. Which analytical techniques are prioritized for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH at δ 7.1–7.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN/H₂O + 0.1% formic acid) .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce by-products like N-alkylated derivatives?
Methodological Answer:
- By-Product Mitigation :
- Use excess sulfonyl chloride (1.2–1.5 eq.) to drive the reaction to completion .
- Employ anhydrous solvents (THF, DCM) to prevent hydrolysis of the sulfonyl chloride .
- Monitor reaction progress via TLC (Rf ~0.4 in EtOAc/hexane 1:1) to terminate before side reactions dominate.
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, stoichiometry, solvent) for yield optimization .
Example DoE Table:
| Variable | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature | 0°C | 25°C | 0–5°C |
| Sulfonyl Chloride (eq.) | 1.0 | 1.5 | 1.2 |
| Base (eq.) | 1.0 | 2.0 | 1.5 |
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. no activity)?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, alkyl chain length) to identify pharmacophores .
- Targeted Assays : Use enzyme-specific inhibition assays (e.g., carbonic anhydrase) rather than broad-spectrum antimicrobial tests to isolate mechanisms .
- Solubility Optimization : Improve bioavailability via co-solvents (DMSO/PEG) or pro-drug formulations to reconcile divergent in vitro/in vivo results .
Q. How can computational modeling predict binding modes of this sulfonamide with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., carbonic anhydrase II) to simulate sulfonamide interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
- QSAR Models : Corrogate electronic (Hammett σ) and steric (molar refractivity) parameters with IC₅₀ data .
Q. What advanced separation techniques improve scalability of the synthesis?
Methodological Answer:
- Membrane Technologies : Use nanofiltration (MWCO 300–500 Da) to remove unreacted reagents and solvents .
- Continuous Flow Chemistry : Optimize residence time (10–15 min) and pressure (20 bar) for higher throughput .
- Crystallization Engineering : Control cooling rates (0.5°C/min) to enhance crystal purity and yield .
Q. How should researchers address discrepancies in thermal stability data (e.g., DSC vs. TGA)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
